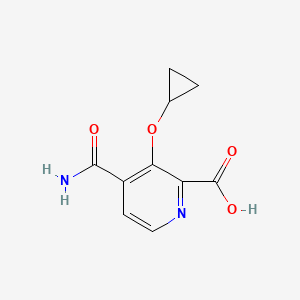

4-Carbamoyl-3-cyclopropoxypicolinic acid

Description

Properties

Molecular Formula |

C10H10N2O4 |

|---|---|

Molecular Weight |

222.20 g/mol |

IUPAC Name |

4-carbamoyl-3-cyclopropyloxypyridine-2-carboxylic acid |

InChI |

InChI=1S/C10H10N2O4/c11-9(13)6-3-4-12-7(10(14)15)8(6)16-5-1-2-5/h3-5H,1-2H2,(H2,11,13)(H,14,15) |

InChI Key |

DKWKWYSBUSPVMZ-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1OC2=C(C=CN=C2C(=O)O)C(=O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Carbamoyl-3-cyclopropoxypicolinic acid typically involves the reaction of picolinic acid derivatives with appropriate reagents under controlled conditions. One common method involves the use of carbamoylation reactions, where a carbamoyl group is introduced into the picolinic acid structure . The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This can include the use of continuous flow reactors and automated systems to control the reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

4-Carbamoyl-3-cyclopropoxypicolinic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents to convert the compound into its reduced forms.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

4-Carbamoyl-3-cyclopropoxypicolinic acid has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of complex organic molecules and coordination compounds.

Biology: Investigated for its potential role in biological processes and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including antiviral and immunomodulatory effects.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Carbamoyl-3-cyclopropoxypicolinic acid involves its interaction with specific molecular targets. For instance, it may bind to zinc finger proteins, altering their structure and function . This interaction can disrupt viral replication and modulate immune responses, making it a potential candidate for antiviral therapies.

Comparison with Similar Compounds

Similar Compounds

Picolinic Acid: A pyridine carboxylate metabolite of tryptophan with known biological roles.

4-(3-Carboxyphenyl)picolinic Acid: Used as a building block for coordination compounds.

Uniqueness

4-Carbamoyl-3-cyclopropoxypicolinic acid is unique due to its specific structure, which includes a carbamoyl group and a cyclopropoxy moiety. This unique structure imparts distinct chemical and biological properties, differentiating it from other picolinic acid derivatives.

Q & A

Basic: What synthetic methodologies are recommended for preparing 4-Carbamoyl-3-cyclopropoxypicolinic acid?

Answer:

The synthesis typically involves cyclopropane functionalization and carbamoylation. A stepwise approach is advised:

Cyclopropoxy Introduction : React 3-hydroxypicolinic acid with cyclopropane derivatives (e.g., cyclopropyl bromide) under basic conditions (e.g., K₂CO₃/DMF, 80°C) to form 3-cyclopropoxypicolinic acid.

Carbamoylation : Treat the intermediate with a carbamoylating agent (e.g., urea or phosgene derivatives) in anhydrous THF, using a catalyst like DMAP. Monitor reaction progress via TLC or HPLC .

Validation : Confirm purity via melting point analysis, ¹H/¹³C NMR, and high-resolution mass spectrometry (HRMS).

Basic: How can crystallographic data resolve structural ambiguities in this compound?

Answer:

Single-crystal X-ray diffraction (SC-XRD) is critical. Use SHELXL for refinement:

- Data Collection : Optimize crystal growth via vapor diffusion (e.g., DMSO/water).

- Refinement Parameters : Apply anisotropic displacement parameters for non-H atoms. Use the SHELXL "L.S." command for least-squares refinement .

- Validation : Check R-factor convergence (<5%) and validate geometry with PLATON or WinGX .

Advanced: How to design HPLC methods for detecting trace impurities in synthesized batches?

Answer:

- Column : Use a C18 reverse-phase column (5 µm, 250 mm × 4.6 mm).

- Mobile Phase : Gradient of 0.1% TFA in water (A) and acetonitrile (B). Start at 95% A, ramp to 60% B over 20 min.

- Detection : UV at 254 nm.

- Impurity Profiling : Spike samples with pharmacopeial reference standards (e.g., desfluoro or ethylenediamine analogs) to identify retention times .

Advanced: What experimental strategies address discrepancies between computational and spectroscopic data?

Answer:

- DFT Calculations : Optimize geometry using Gaussian 16 (B3LYP/6-311+G(d,p)) and compare with experimental NMR/IR.

- Troubleshooting : If deviations >5%, re-examine solvent effects (include PCM model) or check for conformational flexibility via variable-temperature NMR .

Basic: How to assess compound stability under physiological conditions?

Answer:

- Forced Degradation : Expose to pH 1–13 buffers (37°C, 24 hrs), UV light (254 nm), and heat (60°C).

- Analysis : Monitor degradation via LC-MS. Use m/z fragmentation patterns to identify hydrolyzed or oxidized products .

Advanced: What computational tools predict binding affinity of this compound to biological targets?

Answer:

- Docking Studies : Use AutoDock Vina with a grid box centered on the active site (e.g., enzyme pockets).

- MD Simulations : Run 100 ns trajectories in GROMACS to assess binding stability. Validate with MM-PBSA free-energy calculations .

Advanced: How to resolve contradictions in spectroscopic data (e.g., unexpected NOESY correlations)?

Answer:

- Dynamic Effects : Perform VT-NMR to detect rotameric equilibria.

- X-ray Validation : Compare NOESY-derived distances with SC-XRD bond lengths. If mismatched, consider crystal packing effects or solvent interactions .

Basic: What regulatory guidelines apply to analytical method validation for this compound?

Answer:

Follow ICH Q2(R1) criteria:

- Linearity : R² ≥0.998 over 80–120% concentration range.

- LOQ : Signal-to-noise ratio ≥10.

- Accuracy : Recovery 98–102% via spiked placebo samples .

Advanced: How to validate hydrogen-bonding networks via combined spectroscopic and computational data?

Answer:

- Solid-State NMR : Compare ¹⁵N CP-MAS with SHELXL-derived H-bond distances.

- IR Frequency Analysis : Match computed (DFT) and experimental carbonyl stretches (±10 cm⁻¹ tolerance) .

Advanced: What crystallographic challenges arise from twinning or disorder in this compound?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.